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Compound of Interest

Compound Name: FDW028

Cat. No.: B14983525

Audience: Researchers, scientists, and drug development professionals.

Introduction

FDWO028 is a potent and highly selective small-molecule inhibitor of Fucosyltransferase 8
(FUTB8), a key enzyme responsible for core fucosylation of N-glycans.[1][2][3] In the context of
cancer, particularly metastatic colorectal cancer (INCRC), FDW028 demonstrates significant
anti-tumor effects by targeting the immune checkpoint molecule B7-H3 (CD276).[1][2] The
mechanism of action involves the inhibition of FUT8, which leads to the defucosylation of B7-
H3. This structural change allows the chaperone protein HSPA8 (HSC70) to bind to B7-H3,
thereby directing it for degradation through the chaperone-mediated autophagy (CMA) pathway
within lysosomes.[2][4][5] FDWO028 has also been shown to suppress the AKT/mTOR signaling
pathway.[1]

This protocol provides a detailed method for using immunofluorescence (IF) to visualize a key
downstream effect of FDWO028 treatment: the colocalization of B7-H3 with the lysosomal
marker LAMP1, which is indicative of its degradation. This assay is critical for confirming the
on-target effect of FDW028 in a cellular context.

Quantitative Data Summary

The following table summarizes the effective concentrations of FDW028 as reported in the
literature. These values can be used as a starting point for experimental design.
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. Concentration  Treatment
Cell Line Assay Type . . Reference
| Metric Duration

SwW480 (Colon

Proliferation IC50: 5.95 pM 72 hours [3]
Cancer)
HCT-8 (Colon ] ]
Proliferation IC50: 23.78 uM 72 hours [3]
Cancer)
B7-H3
SW480 & HCT-8 ) 50 uM 72 hours [2][3]
Degradation
SW480 & HCT-8 Migration Assay 50 uM 72 hours [3]

FDWO028 Signaling Pathway

Caption: FDWO028 inhibits FUT8, leading to B7-H3 defucosylation and degradation.

Immunofluorescence Experimental Workflow
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1. Seed Cells
on Coverslips

:

2. Treat with FDW028
(e.g., 50 uM, 72h)

:

3. Fixation
(4% PFA, 20 min)

:

4. Permeabilization
(0.1% Triton X-100, 15 min)

:

5. Blocking
(1% BSA, 1 hour)

:

6. Primary Antibody Incubation
(anti-B7-H3 + anti-LAMP1)
(4°C, Overnight)

A4

7. Secondary Antibody Incubation
(Alexa Fluor 488 + 594)
(RT, 1 hour, Dark)

:

8. Counterstain
(DAPI, 5 min)

:

9. Mount Coverslips

:

10. Image Acquisition
(Confocal Microscopy)

i
O

Click to download full resolution via product page

Caption: Step-by-step workflow for the immunofluorescence protocol.
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Detailed Immunofluorescence Protocol

This protocol is designed for the indirect immunofluorescence staining of cultured cells treated
with FDW028.

l. Materials and Reagents

e Cells: Adherent cancer cell line of interest (e.g., SW480, HCT-8).
o Culture Ware: Glass coverslips (sterilized), 6-well or 24-well tissue culture plates.
 FDWO028 Stock Solution: Prepare a concentrated stock in fresh DMSO (e.g., 10-50 mM).[1]

o Buffers and Solutions:

o

Phosphate-Buffered Saline (PBS), pH 7.4.

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a
fume hood).[6][7]

[¢]

[¢]

Permeabilization Buffer: 0.1% Triton X-100 in PBS.[8]

[¢]

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[6]

[e]

Antibody Dilution Buffer: 1% BSA in PBS.
e Antibodies:
o Primary Antibodies:
» Rabbit anti-B7-H3/CD276 antibody.
= Mouse anti-LAMP1 antibody.
o Secondary Antibodies (highly cross-adsorbed):
» Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488).

» Goat anti-Mouse IgG (H+L) conjugated to a different fluorophore (e.g., Alexa Fluor 594).
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o Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 pg/mL in PBS).[8]

e Mounting Medium: Anti-fade mounting medium.

Il. Experimental Procedure

A. Cell Seeding and FDW028 Treatment

Place sterile glass coverslips into the wells of a multi-well plate.

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of
fixation.[9]

Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

Treat the cells with the desired concentration of FDW028 (e.g., 50 puM) or a vehicle control
(DMSO) for the specified duration (e.g., 72 hours).

B. Immunofluorescence Staining

Perform all incubation steps at room temperature (RT) unless otherwise specified. Protect
samples from light after the addition of fluorescent antibodies.

Washing: Gently aspirate the culture medium. Wash the cells twice with 1X PBS.[10]

o Fixation: Add 4% PFA solution to each well, ensuring coverslips are fully submerged.
Incubate for 20 minutes.[6][7]

e Rinsing: Aspirate the PFA and rinse the cells three times with 1X PBS for 5 minutes each.[7]

o Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for
15-20 minutes. This step is crucial for allowing antibodies to access intracellular antigens like
LAMP1 and internalized B7-H3.[8]

o Blocking: Aspirate the permeabilization buffer and rinse once with PBS. Add Blocking Buffer
(1% BSA in PBS) and incubate for 1 hour to minimize non-specific antibody binding.[6]

e Primary Antibody Incubation:
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o Dilute the primary antibodies (Rabbit anti-B7-H3 and Mouse anti-LAMP1) to their optimal
concentration in the Antibody Dilution Buffer.

o Aspirate the blocking solution and add the diluted primary antibody cocktail to the cells.

o Incubate overnight at 4°C in a humidified chamber for best results.[7][9]

Washing: Aspirate the primary antibody solution. Wash the cells thoroughly three times with
1X PBS for 5 minutes each.[11]

Secondary Antibody Incubation:

o Dilute the fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor
488 and Goat anti-Mouse Alexa Fluor 594) in the Antibody Dilution Buffer.

o Add the diluted secondary antibody solution to the cells.
o Incubate for 1-2 hours at room temperature, protected from light.[7][8]

Washing: Aspirate the secondary antibody solution. Wash the cells three times with 1X PBS
for 5 minutes each in the dark.

Nuclear Counterstaining: Incubate cells with DAPI solution for 5-10 minutes.[8]
Final Wash: Wash once with 1X PBS.

Mounting: Carefully remove the coverslips from the wells using fine-tipped forceps. Invert
and mount them onto a clean microscope slide with a drop of anti-fade mounting medium.[6]

Sealing: Seal the edges of the coverslip with nail polish to prevent drying. Allow it to dry
completely. Store slides flat at 4°C, protected from light.

lll. Image Acquisition and Analysis

e Imaging: Examine the slides using a fluorescence or confocal microscope. Acquire images
using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594
(red).
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e Analysis: Assess the subcellular localization of B7-H3 (green) and LAMP1 (red). In FDW028-
treated cells, an increase in yellow puncta (overlap of green and red signals) in merged
images suggests colocalization within lysosomes. For quantitative analysis, use image
analysis software to calculate a colocalization coefficient, such as Pearson's R value, as
described in the literature.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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